2-(4-chlorophenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide
CAS No.: 936076-14-1
Cat. No.: VC14859801
Molecular Formula: C24H20ClNO5
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936076-14-1 |
|---|---|
| Molecular Formula | C24H20ClNO5 |
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
| Standard InChI | InChI=1S/C24H20ClNO5/c1-15-2-4-16(5-3-15)24(28)19-12-21-22(30-11-10-29-21)13-20(19)26-23(27)14-31-18-8-6-17(25)7-9-18/h2-9,12-13H,10-11,14H2,1H3,(H,26,27) |
| Standard InChI Key | SCACBEHXMDIRML-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)COC4=CC=C(C=C4)Cl)OCCO3 |
Introduction
2-(4-chlorophenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide is a complex organic compound featuring a chlorophenoxy group, a benzodioxin moiety, and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to the diverse functional groups that can interact with biological targets.
Synthesis and Reactions
The synthesis of such compounds typically involves multi-step reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these processes include potassium permanganate for oxidation and sodium borohydride for reduction. Halogenating agents are used for substitution reactions.
Common Reagents Used
-
Potassium Permanganate: For oxidation reactions.
-
Sodium Borohydride: For reduction reactions.
-
Halogenating Agents: For substitution reactions.
Potential Biological Activities
-
Antimicrobial Activity: Compounds with similar structures may exhibit antimicrobial properties.
-
Antioxidant Activity: Some related compounds have shown antioxidant effects.
-
Cytotoxic Activity: Potential cytotoxic effects against certain cell lines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume